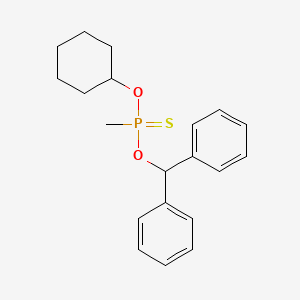
O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to a sulfur atom and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate typically involves the reaction of cyclohexanol, diphenylmethanol, and methylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate then reacts with diphenylmethanol to yield this compound.
Cyclohexanol: reacts with to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonates.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonothioate
- Dimethyl methylphosphonothioate
- O,O-Diethyl methylphosphonothioate
Uniqueness
O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate is unique due to its specific structural features, such as the cyclohexyl and diphenylmethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Properties
CAS No. |
62246-75-7 |
|---|---|
Molecular Formula |
C20H25O2PS |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
benzhydryloxy-cyclohexyloxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H25O2PS/c1-23(24,21-19-15-9-4-10-16-19)22-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-3,5-8,11-14,19-20H,4,9-10,15-16H2,1H3 |
InChI Key |
JJIKSMUXGJVHRU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(OC1CCCCC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Methoxycarbonyl)benzoyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14547735.png)
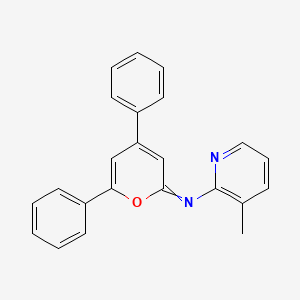
![3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14547741.png)
![3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547748.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol](/img/structure/B14547751.png)
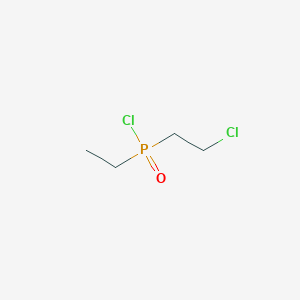
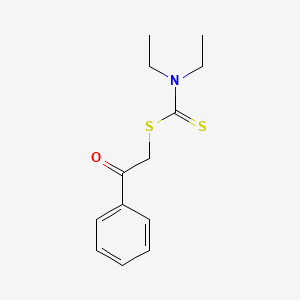
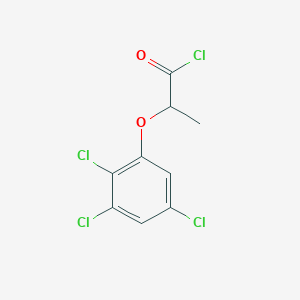
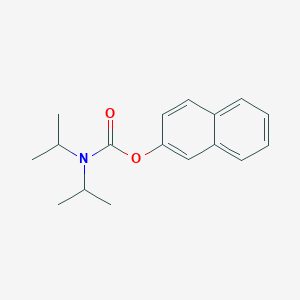
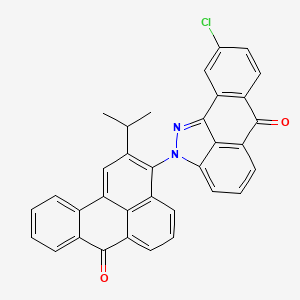
![3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14547798.png)

![N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14547810.png)
